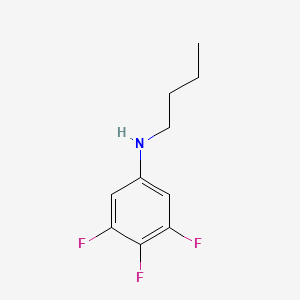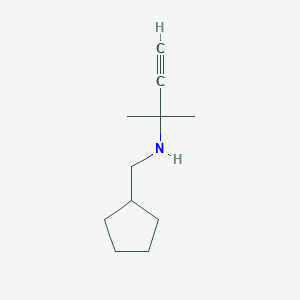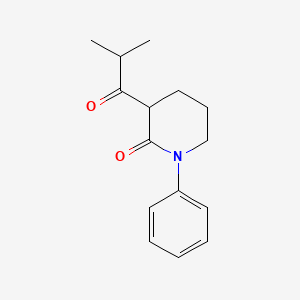
3-(2-Methylpropanoyl)-1-phenylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropanoyl)-1-phenylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a phenyl group attached to the piperidine ring and a 2-methylpropanoyl group at the third position of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanoyl)-1-phenylpiperidin-2-one typically involves the reaction of 1-phenylpiperidin-2-one with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process may involve crystallization or distillation techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpropanoyl)-1-phenylpiperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of this compound ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2-Methylpropanoyl)-1-phenylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropanoyl)-1-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylpiperidin-2-one: Lacks the 2-methylpropanoyl group, making it less sterically hindered.
3-(2-Methylpropanoyl)-1-benzylpiperidin-2-one: Contains a benzyl group instead of a phenyl group, altering its chemical properties.
Uniqueness
3-(2-Methylpropanoyl)-1-phenylpiperidin-2-one is unique due to the presence of both the phenyl and 2-methylpropanoyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H19NO2 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
3-(2-methylpropanoyl)-1-phenylpiperidin-2-one |
InChI |
InChI=1S/C15H19NO2/c1-11(2)14(17)13-9-6-10-16(15(13)18)12-7-4-3-5-8-12/h3-5,7-8,11,13H,6,9-10H2,1-2H3 |
Clé InChI |
AWEREDBKGOQTOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1CCCN(C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methylphenyl)-2-[(2-methylpropyl)amino]ethan-1-OL](/img/structure/B13238774.png)

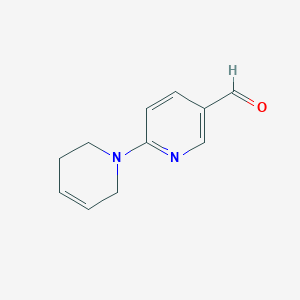
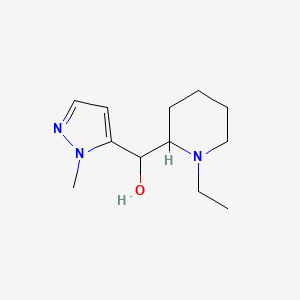
![1-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride](/img/structure/B13238796.png)
![N-(Butan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13238810.png)
![2,2-Dimethoxy-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13238816.png)
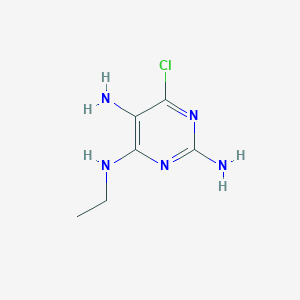
![6-(Oxolane-3-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13238826.png)
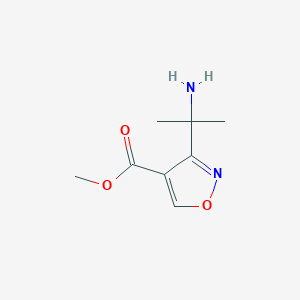
![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13238841.png)
![3-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13238848.png)
